![molecular formula C11H12BrNO B5054071 N-allyl-2-(4-bromophenyl)acetamide](/img/structure/B5054071.png)
N-allyl-2-(4-bromophenyl)acetamide
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Overview
Description
“N-allyl-2-(4-bromophenyl)acetamide” is a chemical compound with the molecular formula C8H8BrNO . It has a molecular weight of 214.059 .
Molecular Structure Analysis
The molecular structure of N-allyl-2-(4-bromophenyl)acetamide can be represented by the IUPAC Standard InChI: InChI=1S/C8H8BrNO/c1-6(11)10-8-4-2-7(9)3-5-8/h2-5H,1H3, (H,10,11) . The structure is also available as a 2D Mol file or as a computed 3D SD file .Scientific Research Applications
- Application : N-allyl-2-(4-bromophenyl)acetamide derivatives have been synthesized and evaluated for antimicrobial activity. They show promising effects against both Gram-positive and Gram-negative bacteria, as well as fungal species .
- Application : N-allyl-2-(4-bromophenyl)acetamide derivatives have been tested against estrogen receptor-positive human breast adenocarcinoma cells (MCF7). Compounds d6 and d7 exhibit significant anticancer activity .
- Application : N-allyl-2-(4-bromophenyl)acetamide shows potential as an NLO material. Its crystal structure and electronic transitions make it suitable for optical applications .
- Application : Thermogravimetric analysis (TGA) and differential thermogravimetric (DTG) studies reveal the thermal stability of N-allyl-2-(4-bromophenyl)acetamide .
- Application : N-allyl-2-(4-bromophenyl)acetamide has a monoclinic structure with specific cell lengths and space group. X-ray diffraction confirms its crystal structure .
- Application : Computational studies (molecular docking) reveal how N-allyl-2-(4-bromophenyl)acetamide interacts with specific receptors. These insights guide rational drug design .
Antimicrobial Activity
Anticancer Potential
Nonlinear Optical (NLO) Properties
Thermal Stability Assessment
Structural Characterization
Molecular Docking Studies
Future Directions
The future directions for the study of N-allyl-2-(4-bromophenyl)acetamide could include a detailed investigation of its synthesis, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, its potential applications in various fields such as medicine could be explored .
properties
IUPAC Name |
2-(4-bromophenyl)-N-prop-2-enylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO/c1-2-7-13-11(14)8-9-3-5-10(12)6-4-9/h2-6H,1,7-8H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUCRJIDJQAOQBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)CC1=CC=C(C=C1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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